molecular formula C20H25N3O4 B069151 Z-Eda-eda-Z CAS No. 160256-75-7

Z-Eda-eda-Z

Cat. No. B069151
M. Wt: 371.4 g/mol
InChI Key: DWPBEWIGNADCAX-UHFFFAOYSA-N
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Description

ZnO nanoparticles exhibit unique properties due to their specific molecular structure, making them of significant interest in various scientific fields. Their synthesis, structural analysis, and property examination are crucial for understanding their potential applications.

Synthesis Analysis

ZnO nanoparticles have been synthesized through various methods, including sonochemical methods, sol-gel processes, and hydrothermal methods. These methods allow for control over the nanoparticles' size, morphology, and crystalline structure, often resulting in hexagonal wurtzite structures that influence their physical and chemical properties (Yadav, Mishra, & Pandey, 2008).

Molecular Structure Analysis

The molecular structure of ZnO nanoparticles is predominantly the hexagonal wurtzite system. This structure significantly impacts their optical and photocatalytic properties, as seen in their ability to degrade pollutants under UV light and their unique photoluminescence properties (Jiang et al., 2010).

Chemical Reactions and Properties

ZnO nanoparticles participate in various chemical reactions, including photocatalytic degradation of dyes and pollutants in water. Their chemical activity is influenced by factors such as doping with other metals, which can enhance their photocatalytic efficiency and alter their chemical properties (Isai & Shrivastava, 2019).

Physical Properties Analysis

The physical properties of ZnO nanoparticles, including size, shape, and specific surface area, are critical in determining their applicability in various fields. These properties are influenced by the synthesis method and conditions, such as the concentration of precursors and the use of surfactants or capping agents during synthesis (Duraimurugan et al., 2018).

Chemical Properties Analysis

ZnO nanoparticles exhibit a range of chemical properties, including high photocatalytic activity and variable band gaps, which are influenced by their crystal structure and the presence of defects or dopants. These properties make ZnO nanoparticles suitable for applications in photocatalysis, optoelectronics, and environmental remediation (Sapna et al., 2019).

Scientific Research Applications

  • Zone Routing Protocol and Estimation of Distribution Algorithm : The Estimation of Distribution Algorithm (EDA) has been used in conjunction with the Zone Routing Protocol (ZRP) in Mobile Ad-hoc Networks (MANETs). This approach, which replaces the Genetic Algorithm (GA), has shown better performance, especially in large networks with increased search space. EDA helps find routes with minimum cost and time and contributes to network load balance due to its evolutionary approach (Hossain & Suvo, 2010).

  • Experimental Design Assistant (EDA) for Research : The Experimental Design Assistant (EDA) is a web-based tool that assists researchers in designing and analyzing animal experiments. This tool provides automated feedback on experimental designs and generates graphical summaries, aiming to improve the reliability of in vivo research (Percie du Sert et al., 2017).

  • Exploratory Data Analysis (EDA) : EDA is crucial in organizational science for phenomenon detection and maximizing scientific progress. It is a method concerned with discovery, exploration, and empirically detecting phenomena in data, fostering a replication-based science by requiring cross-validation and emphasizing the natural uncertainty of data patterns (Jebb, Parrigon, & Woo, 2017).

  • Economic Development Administration (EDA) Investment Assessment : Research conducted for the Economic Development Administration (EDA) involved examining factors associated with economic development success and creating a quantitative assessment model using economic impact multipliers and cluster theory. This study contributes to EDA-focused research by introducing standardized scores (z-scores) for comparing and assessing economic development projects (Watts & Erickcek, 2009).

  • Quality Function Deployment Using Linguistic Z-Numbers and EDAS Method : A study proposed a new Quality Function Deployment (QFD) approach integrating linguistic Z-numbers and the Evaluation Based on Distance from Average Solution (EDAS) method. This approach was applied to the design of a Panda shared car, showing the flexibility and reliability of the linguistic Z-EDAS method in evaluating experts' interrelation information (Mao, Liu, Mou, & Liu, 2021).

properties

IUPAC Name

benzyl N-[2-[2-(phenylmethoxycarbonylamino)ethylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c24-19(26-15-17-7-3-1-4-8-17)22-13-11-21-12-14-23-20(25)27-16-18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPBEWIGNADCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCNCCNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402452
Record name Dibenzyl 2,2'-iminobis(ethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Eda-eda-Z

CAS RN

160256-75-7
Record name Dibenzyl 2,2'-iminobis(ethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N''-Di-Z-diethylenetriamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

51.5 g (500 mmol) of diethylenetriamine and 139 ml (1 mol) of triethylamine are dissolved in dichloromethane and mixed at -20° C. with 161 g of benzyl cyanoformate (Fluka) in dichloromethane and then stirred overnight at room temperature. After the reaction is completed, concentration by evaporation is performed during draw-off, the residue is taken up in diethyl ether, the organic phase is washed with sodium carbonate solution and dried with sodium sulfate. The filtrate is mixed with hexane, the precipitate is filtered out and dried.
Quantity
51.5 g
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reactant
Reaction Step One
Quantity
139 mL
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0 (± 1) mol
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solvent
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Quantity
161 g
Type
reactant
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

4.87 g (47.2 mmol) of 1,4,7-triazaheptane as well as 5 ml of triethylamine are dissolved in 100 ml of dichloroethane. The solution of 15.22 g (94.4 mmol) of cyanobenzyl formate in 200 ml of dichloromethane is instilled in this solution within 3 hours. It is allowed to stir for 2 more days at room temperature, then evaporated to dryness in a vacuum, taken up in diethyl ether and washed with sodium bicarbonate solution. The ether solution is dried on sodium sulfate and evaporated to dryness in a vacuum. The residue is crystallized from a little ethanol. The title compound crystallizes into white needles. Yield: 11.46 g (65.7% of theory) Melting point: 73°-75° C. Elementary analysis: Cld: C 64.67 H 6.78 N 11.31 Fnd: C 64.82 H 6.64 N 11.28
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
cyanobenzyl formate
Quantity
15.22 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Gantert, O Zeitouni - … (Budapest, 1998), 127–165, Bolyai Soc …, 1999 - mediatum.ub.tum.de
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Number of citations: 23 mediatum.ub.tum.de

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